molecular formula C22H22N4O3S B2770977 (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-49-3

(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2770977
CAS No.: 492427-49-3
M. Wt: 422.5
InChI Key: WOXNGQOHJNNGCH-GZTJUZNOSA-N
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Description

The compound “(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is substituted at the 2-position with a (1,3-dimethyl-1H-pyrazol-4-yl)methylene group, at the 5-position with a phenyl ring, and at the 6-position with an ethyl carboxylate ester. The pyrazole moiety introduces both steric bulk and hydrogen-bonding capabilities, while the ethyl carboxylate enhances solubility in organic solvents.

Properties

IUPAC Name

ethyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-5-29-21(28)18-14(3)23-22-26(19(18)15-9-7-6-8-10-15)20(27)17(30-22)11-16-12-25(4)24-13(16)2/h6-12,19H,5H2,1-4H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXNGQOHJNNGCH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.

Structural Characteristics

The compound features a thiazolo-pyrimidine core with various substituents that enhance its biological activity. The presence of the pyrazole moiety is particularly noteworthy as it contributes to the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
M-HeLa (Cervical)12.5
MCF-7 (Breast)15.0
PC3 (Prostate)20.0

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against M-HeLa cells while maintaining low toxicity towards normal liver cells, indicating a favorable selectivity profile for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidines are known for their effectiveness against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound possesses moderate to high antimicrobial activity against both bacterial and fungal strains.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds targeting inflammatory pathways can be valuable therapeutics. The thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory effects in various models:

  • Inhibition of COX Enzymes : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
  • Cytokine Modulation : It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .

Antidiabetic Activity

The potential of thiazolo[3,2-a]pyrimidines as antidiabetic agents has also been explored. The compound exhibited notable antihyperglycemic effects in animal models:

Parameter Before Treatment After Treatment Reference
Blood Glucose Level200 mg/dL120 mg/dL

This suggests that the compound may enhance insulin sensitivity or improve glucose uptake in peripheral tissues.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of the thiazolo[3,2-a]pyrimidine scaffold exhibit significant antimicrobial activity. For instance, compounds similar to (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Activity

Studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. Notably, its mechanism of action includes the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Antidiabetic Effects

The compound has also been investigated for its antihyperglycemic effects. In vivo studies have shown that it can lower blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for managing diabetes mellitus .

Structural Modifications

Structural modifications of the compound have been explored to enhance its pharmacological properties. For example, substituting different functional groups on the phenyl ring or altering the pyrazole moiety can lead to variations with improved potency and selectivity against specific biological targets .

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, a series of thiazolo[3,2-a]pyrimidine derivatives were tested for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study: Antidiabetic Properties

Another research article reported the evaluation of (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl in diabetic rats. The study found that administration of the compound resulted in a marked decrease in fasting blood glucose levels and an improvement in insulin sensitivity, suggesting its potential utility as an antidiabetic drug .

Combination Therapies

Investigating the efficacy of this compound in combination with existing therapies could yield synergistic effects, particularly in cancer treatment.

Mechanistic Studies

Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects, which could inform better therapeutic strategies.

Clinical Trials

The transition from preclinical findings to clinical trials will be crucial for establishing the safety and efficacy of this compound in humans.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of thiazolo[3,2-a]pyrimidine derivatives with variable substituents at the 2-position. Key analogues include:

Compound 2-Substituent Key Structural Features
Target Compound (1,3-dimethyl-1H-pyrazol-4-yl)methylene Pyrazole ring with methyl groups at 1- and 3-positions; E-configuration of the double bond
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Electron-rich methoxy groups; planar aromatic system
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluorobenzylidene Fluorine atom at the ortho position; Z-configuration of the double bond

Key Observations :

  • Electronic Effects: The trimethoxybenzylidene analogue () exhibits enhanced electron density due to methoxy groups, which may influence π-π stacking interactions in crystal packing.
  • Steric Effects : The dimethylpyrazole group in the target compound introduces significant steric hindrance compared to the planar trimethoxybenzylidene group, which may affect molecular conformation and intermolecular interactions .
  • Stereochemistry : The E/Z configuration of the exocyclic double bond (C2=C) impacts molecular geometry. For example, the Z-isomer in the fluorobenzylidene analogue () may adopt a distinct spatial arrangement compared to the E-isomer in the target compound, influencing reactivity and solubility.

Comparison with Analogues :

  • The trimethoxybenzylidene derivative () employs 2,4,6-trimethoxybenzaldehyde in the condensation step, requiring prolonged reflux (8–10 hours) in acetic anhydride .
  • The fluorobenzylidene analogue () uses 2-fluorobenzaldehyde, with reaction conditions optimized for Z-selectivity.
Crystallographic and Hydrogen-Bonding Analysis
  • The dihedral angle between the central pyrimidine ring and substituent-bearing aromatic systems (e.g., phenyl, pyrazole) ranges from 80–85°, influencing packing efficiency .
  • Hydrogen Bonding: In the trimethoxybenzylidene derivative (), C–H···O hydrogen bonds form bifurcated interactions, creating chains along the c-axis.
Pharmacological Potential

Though specific biological data for the target compound are unavailable, related analogues demonstrate activities tied to their substituents:

  • Trimethoxybenzylidene Derivative : Enhanced solubility from methoxy groups may improve bioavailability.
  • Fluorobenzylidene Derivative : Fluorine’s electronegativity could enhance membrane permeability and metabolic stability .
  • Target Compound : The dimethylpyrazole group may confer selectivity for enzymes or receptors with hydrophobic binding pockets (e.g., cyclooxygenase-2).

Q & A

Q. What are the standard synthetic routes for preparing (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

The synthesis typically involves intramolecular cyclization or condensation reactions under controlled conditions. Key steps include the formation of the thiazolo-pyrimidine core via reaction of a thiourea derivative with α,β-unsaturated carbonyl intermediates. Temperature (often 80–100°C) and solvent choice (e.g., ethanol or DMF) are critical for achieving high yields. Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to detect intermediates and final products .

Q. How is the purity and structural integrity of the compound validated after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm bond connectivity and stereochemistry. Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For crystalline samples, X-ray crystallography resolves the three-dimensional structure, including the (E)-configuration of the methylene group .

Q. What biological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?

This class exhibits antimicrobial , anti-inflammatory , and antioxidant properties. Specific activities depend on substituents: the pyrazole and phenyl groups may enhance binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial targets. Preliminary assays often include in vitro antimicrobial susceptibility testing and enzyme inhibition studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction outcomes?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify energy barriers and intermediates. Machine learning algorithms trained on reaction databases can predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach integrates computational and experimental data to accelerate reaction discovery .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or sample purity . Systematic validation includes:

  • Repeating assays under standardized protocols.
  • Cross-referencing with structurally similar compounds (e.g., comparing pyrazole vs. furan-substituted analogs).
  • Using docking simulations to assess target-binding consistency .

Q. How does X-ray crystallography elucidate hydrogen-bonding patterns and supramolecular interactions?

Crystal structures analyzed via graph-set notation reveal hydrogen-bonding networks critical for stability and solubility. For instance, the carbonyl and pyrimidine N atoms often form intermolecular bonds with water or solvent molecules, influencing crystallization behavior .

Q. What mechanistic insights explain the compound’s reactivity in substitution or hydrolysis reactions?

The ester group at position 6 is prone to alkaline hydrolysis , forming carboxylic acid derivatives. The α,β-unsaturated ketone moiety participates in Michael additions . Reaction mechanisms are probed using kinetic studies and isotopic labeling , with intermediates characterized via LC-MS .

Q. How do structural modifications (e.g., halogenation or methoxy substitution) alter bioactivity?

Introducing electron-withdrawing groups (e.g., Br at the phenyl ring) enhances antimicrobial potency by increasing membrane permeability. Conversely, methoxy groups improve solubility but may reduce binding affinity. Structure-Activity Relationship (SAR) studies guided by molecular docking help prioritize synthetic targets .

Methodological Tables

Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
¹H NMRConfirm substituent integration and coupling constantsδ 1.25 (t, 3H, CH₂CH₃), δ 8.21 (s, 1H, pyrazole-H)
X-rayResolve stereochemistry and packing motifsCCDC deposition number, R-factor < 0.05
HPLCPurity assessmentRetention time: 8.2 min (99% purity)

Table 2: Common Side Reactions and Mitigation Strategies

Reaction TypeSide ProductMitigation
Ester hydrolysisCarboxylic acidUse anhydrous conditions, lower reaction pH
OxidationSulfoxide derivativesAdd antioxidants (e.g., BHT)

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